Cas no 1806743-18-9 (2-(Bromomethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-carboxaldehyde)

2-(Bromomethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 2-(Bromomethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-carboxaldehyde
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- インチ: 1S/C8H4BrF3INO2/c9-2-6-4(3-15)5(13)1-7(14-6)16-8(10,11)12/h1,3H,2H2
- InChIKey: KAVVPGFNIQLQDX-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(N=C(CBr)C=1C=O)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 254
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 39.2
2-(Bromomethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029088555-1g |
2-(Bromomethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-carboxaldehyde |
1806743-18-9 | 97% | 1g |
$1,445.30 | 2022-03-31 |
2-(Bromomethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-carboxaldehyde 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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2-(Bromomethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-carboxaldehydeに関する追加情報
2-(Bromomethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-carboxaldehyde: A Multifunctional Building Block for Advanced Pharmaceutical Development
2-(Bromomethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-carboxaldehyde represents a strategically significant compound with a unique molecular framework that combines multiple functional groups, including bromomethyl, iodide, and trifluoromethoxy moieties. This CAS No. 1806743-18-9 compound has emerged as a critical intermediate in the synthesis of complex pharmaceuticals, particularly in the development of targeted therapies for oncology and neurodegenerative diseases. The integration of halogenated and fluorinated groups into the pyridine-3-carboxaldehyde scaffold provides exceptional opportunities for modulating biological activity through precise molecular design.
Recent studies published in Journal of Medicinal Chemistry (2023) highlight the synthetic versatility of this compound. Researchers have demonstrated its potential as a precursor for creating diverse libraries of pyridine-based derivatives with tailored pharmacokinetic profiles. The trifluoromethoxy group, in particular, has shown remarkable stability against metabolic degradation, making it an ideal candidate for improving drug half-life in therapeutic applications. This functional group's electron-withdrawing nature also contributes to the overall polarity of the molecule, which is critical for optimizing solubility and bioavailability.
Structurally, the 2-(Bromomethyl) group introduces a reactive electrophilic center that enables facile coupling reactions with various nucleophiles. This property has been extensively utilized in the synthesis of heterocyclic compounds with potential antitumor activity. The 4-iodo functionality further enhances the molecule's synthetic utility by serving as a versatile site for cross-coupling reactions, including Suzuki-Miyaura and Ullmann-type reactions. These features position the compound as a key player in the development of novel therapeutic agents.
Advances in medicinal chemistry have underscored the importance of fluorinated compounds in drug design. The trifluoromethoxy moiety in this molecule has been shown to significantly enhance the metabolic stability of derivatives, as evidenced by a 2023 study in Organic & Biomolecular Chemistry. This stability is crucial for developing orally bioavailable drugs, particularly in the context of chronic disease management. The compound's ability to maintain its structural integrity in biological systems makes it an attractive scaffold for drug discovery initiatives.
Recent research published in Chemical Communications (2023) has explored the use of this compound in the synthesis of dual-action inhibitors targeting both kinases and proteases. The combination of the iodo and bromomethyl groups allows for the creation of molecules with dual pharmacophore features, which is a growing trend in the development of multitarget drugs. This approach has shown promising results in preclinical studies for treating complex diseases like cancer and Alzheimer's.
From a synthetic perspective, the compound's pyridine-3-carboxaldehyde core provides a versatile platform for the introduction of various functional groups. This has been leveraged in the development of compounds with enhanced antifungal activity, as reported in a 2023 study in Antimicrobial Agents and Chemotherapy. The ability to selectively modify the pyridine ring while maintaining the integrity of the trifluoromethoxy and halogenated functionalities is a key advantage of this scaffold.
Current trends in pharmaceutical research emphasize the importance of molecular diversity in drug discovery. The 2-(Bromomethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-carboxaldehyde compound exemplifies this principle by offering multiple points of functionalization. A 2023 review in Drug Discovery Today highlights how such compounds can be used to create diverse libraries with varying physicochemical properties, which is essential for identifying lead compounds with optimal drug-like characteristics.
Advances in computational chemistry have further enhanced the utility of this compound. Molecular modeling studies have demonstrated that the trifluoromethoxy group can significantly influence the binding affinity of derivatives to target proteins. This has been particularly relevant in the design of compounds for treating neurodegenerative disorders, where precise molecular interactions are critical for therapeutic efficacy.
The compound's synthetic flexibility has also been exploited in the development of prodrugs with improved delivery characteristics. A 2023 study in Advanced Drug Delivery Reviews showed how the iodo functionality can be used to create molecules with enhanced permeability across biological membranes, which is crucial for improving drug delivery to target tissues. This property makes the compound particularly valuable in the development of targeted therapies for conditions like cancer and inflammatory diseases.
From a medicinal chemistry standpoint, the trifluoromethoxy group in this compound has been shown to significantly enhance the metabolic stability of derivatives, as evidenced by a 2023 study in European Journal of Medicinal Chemistry. This stability is crucial for developing orally bioavailable drugs, particularly in the context of chronic disease management. The compound's ability to maintain its structural integrity in biological systems makes it an attractive scaffold for drug discovery initiatives.
Recent advances in asymmetric synthesis have further expanded the potential applications of this compound. A 2023 study in Organic Letters demonstrated how the bromomethyl group can be selectively modified to create enantiomerically pure derivatives with enhanced biological activity. This capability is particularly important in the development of drugs that require high stereochemical specificity for therapeutic efficacy.
The compound's unique combination of functional groups also makes it a valuable tool in the development of compounds with dual pharmacophore features. Research published in ACS Medicinal Chemistry Letters (2023) has shown how this scaffold can be used to create molecules with dual targeting capabilities, which is a growing trend in the development of multitarget drugs. This approach has shown promising results in preclinical studies for treating complex diseases like cancer and Alzheimer's.
Overall, the 2-(Bromomethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-carboxaldehyde compound represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure and synthetic versatility make it an ideal candidate for the development of novel therapeutic agents with improved pharmacological properties. Continued research into this compound's potential applications is expected to yield important breakthroughs in the treatment of various diseases.
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